

An In-depth Technical Guide to 1,16-Dibromohexadecane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,16-Dibromohexadecane**

Cat. No.: **B1584363**

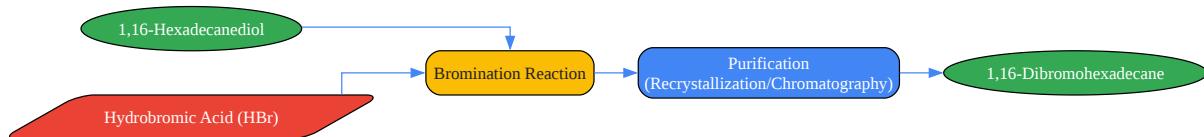
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,16-Dibromohexadecane is a bifunctional long-chain aliphatic hydrocarbon bearing bromine atoms at both terminal positions. This symmetrical structure makes it a highly versatile building block in organic synthesis, polymer chemistry, and medicinal chemistry. Its sixteen-carbon backbone provides significant hydrophobicity and flexibility, while the terminal bromine atoms serve as reactive handles for a variety of chemical transformations. This guide provides a comprehensive overview of the fundamental properties, synthesis, and diverse applications of **1,16-dibromohexadecane**, with a focus on its utility for researchers and professionals in the scientific community.

Core Properties of 1,16-Dibromohexadecane


A thorough understanding of the physicochemical properties of **1,16-dibromohexadecane** is essential for its effective use in research and development.

Property	Value	Source
CAS Number	45223-18-5	[1]
Molecular Formula	C ₁₆ H ₃₂ Br ₂	[1]
Molecular Weight	384.2 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	53-56 °C	
Boiling Point	>200 °C at 1 mmHg	
Solubility	Insoluble in water; soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.	

Synthesis of 1,16-Dibromohexadecane

The primary and most common method for the synthesis of **1,16-dibromohexadecane** is through the bromination of its corresponding diol, 1,16-hexadecanediol. This reaction is typically achieved using a hydrobromic acid (HBr) reagent.

Conceptual Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1,16-Dibromohexadecane**.

Detailed Experimental Protocol: Bromination of 1,16-Hexadecanediol

This protocol is a representative example and may require optimization based on laboratory conditions and desired purity.

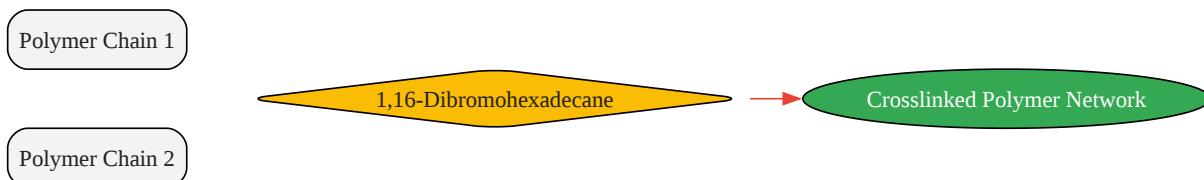
Materials:

- 1,16-Hexadecanediol
- 48% Hydrobromic acid (HBr)
- Concentrated Sulfuric Acid (H_2SO_4) (catalyst)
- Toluene
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Hexane
- Round-bottom flask with reflux condenser
- Heating mantle
- Separatory funnel
- Büchner funnel and filter paper
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,16-hexadecanediol and toluene.

- **Addition of Reagents:** Slowly add 48% hydrobromic acid to the stirred mixture. Following this, carefully add a catalytic amount of concentrated sulfuric acid.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or ethanol, to yield pure **1,16-dibromohexadecane** as a white solid.


Applications in Research and Development

The bifunctional nature of **1,16-dibromohexadecane** makes it a valuable tool in various scientific disciplines.

Polymer Chemistry: A Versatile Crosslinking and Chain-Extending Agent

The two terminal bromine atoms allow **1,16-dibromohexadecane** to act as a crosslinking agent or a chain extender in the synthesis of various polymers. The long, flexible sixteen-carbon chain can impart unique properties to the resulting materials, such as increased hydrophobicity, flexibility, and altered thermal properties.

Mechanism of Action: In polymerization reactions, **1,16-dibromohexadecane** can react with difunctional monomers (e.g., diamines, diols, dithiols) through nucleophilic substitution reactions to form long polymer chains. When used with monomers of higher functionality, it can create crosslinked polymer networks.

[Click to download full resolution via product page](#)

Caption: Role of **1,16-Dibromohexadecane** as a crosslinking agent.

Drug Development and Medicinal Chemistry

1,16-Dibromohexadecane serves as a crucial linker molecule in the synthesis of various pharmaceutical agents and drug delivery systems.

a) Synthesis of Macrocycles:

Macrocyclic compounds are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging protein targets.[2][3][4] **1,16-Dibromohexadecane** can be used in cyclization reactions to form large ring structures, such as crown ethers and other macrocycles with potential therapeutic applications.[1][5]

b) PROTAC Linkers:

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[6] A PROTAC molecule consists of two ligands connected by a linker. One ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The linker plays a critical role in orienting the two proteins to facilitate ubiquitination and subsequent degradation of the target protein. **1,16-Dibromohexadecane**, with its long and flexible chain, is an ideal candidate for use as a PROTAC linker.[6]

[Click to download full resolution via product page](#)

Caption: Structure of a PROTAC molecule utilizing a **1,16-Dibromohexadecane** linker.

c) Linkers in Drug-Eluting Polymers:

In the field of drug delivery, **1,16-dibromohexadecane** can be used to synthesize polymers for drug-eluting stents and other medical devices.^{[7][8]} The drug can be covalently attached to the polymer backbone via the linker, allowing for a controlled and sustained release of the therapeutic agent at the target site.

Synthesis of Antiviral Agents

The long alkyl chain of **1,16-dibromohexadecane** can be incorporated into the structure of antiviral compounds to enhance their lipophilicity, which can improve their ability to cross cell membranes and reach their intracellular targets.^{[9][10][11][12]} While specific examples directly utilizing **1,16-dibromohexadecane** are proprietary, the general strategy of using long-chain dialkyl halides in the synthesis of antiviral agents is a known approach in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **1,16-dibromohexadecane**.

- Hazard Classification: It is generally considered to be an irritant.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.^{[3][13]}
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.^{[3][13]}
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.^{[3][13]}
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1,16-Dibromohexadecane is a valuable and versatile chemical intermediate with a wide range of applications in both academic and industrial research. Its bifunctional nature, combined with a long and flexible hydrocarbon chain, makes it an essential building block for the synthesis of polymers with tailored properties, complex macrocycles for drug discovery, and advanced drug delivery systems. A thorough understanding of its properties, synthesis, and safe handling is crucial for harnessing its full potential in the development of new materials and therapeutics.

References

- PubChem. **1,16-Dibromohexadecane**.
- Organic Syntheses. 18-crown-6. [\[Link\]](#)
- JETIR.
- IIP Series. SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. [\[Link\]](#)
- SD Fine-Chem. 1-bromohexadecane. [\[Link\]](#)
- MDPI.
- PubMed.
- PubMed. Polymers for drug eluting stents. [\[Link\]](#)
- ACS Fall 2025.
- PubMed. The enzymatic synthesis of antiviral agents. [\[Link\]](#)
- NIH.
- NIH.
- PMC. Historical Perspectives in the Development of Antiviral Agents Against Poxviruses. [\[Link\]](#)
- PubMed Central. Synthesis and antiviral activity of a series of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Direct synthetic routes to functionalised crown ethers - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)

- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Polymers for drug eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]
- 9. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The enzymatic synthesis of antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral activity of a series of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.dk [fishersci.dk]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,16-Dibromohexadecane: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584363#1-16-dibromohexadecane-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com